molecular formula C19H17ClN2O4 B2995306 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 946283-92-7

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B2995306
CAS RN: 946283-92-7
M. Wt: 372.81
InChI Key: XSRUBARZFBWOFT-UHFFFAOYSA-N
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Description

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,5-dimethoxyphenyl)acetamide, also known as CDM-3, is a chemical compound that has been studied for its potential use in scientific research. CDM-3 is a member of the isoxazole family of compounds and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Corrosion Inhibitors

The study by Yıldırım and Çetin (2008) involved the synthesis of 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their isoxazolidine and isoxazoline derivatives through 1,3-dipolar cycloaddition reactions. These compounds were tested for their corrosion prevention efficiencies on steel in acidic and mineral oil media, showing promising inhibition efficiencies, particularly at 50 ppm inhibitor concentration in acidic medium Synthesis and evaluation of new long alkyl side chain acetamide, isoxazol-3-yl derivatives as corrosion inhibitors.

Antimicrobial Agents

A series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide was designed, synthesized, and evaluated for antibacterial and anti-enzymatic potential by Nafeesa et al. (2017). The synthesized compounds showed good inhibitory activity against gram-negative bacterial strains, revealing their potential as antimicrobial agents Synthesis, characterization and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate.

Herbicidal Activities

Kai et al. (1998) synthesized a series of 2-(5-isoxazolyloxy)acetamide derivatives, assessing their herbicidal activities against upland field plants. Compounds carrying a 4-methyl-3-trifluoromethyl-5-isoxazolyl group on the oxyacetamide oxygen showed potent herbicidal activity. N-(2-chlorophenyl)-N-methyl-2-(4-methyl-3-trifluoromethyl-5-isoxazolyloxy)acetamide demonstrated strong herbicidal activities against several upland weeds without affecting cotton at specific concentrations Synthesis and herbicidal activities of 2-(5-isoxazolyloxy)-acetamide derivatives.

properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-24-15-7-8-17(25-2)16(11-15)21-19(23)10-14-9-18(26-22-14)12-3-5-13(20)6-4-12/h3-9,11H,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRUBARZFBWOFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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